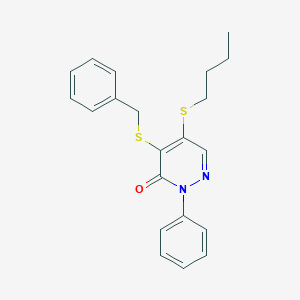
4-(benzylsulfanyl)-5-(butylsulfanyl)-2-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzylsulfanyl)-5-(butylsulfanyl)-2-phenyl-3(2H)-pyridazinone, commonly known as Pyridazinone, is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in various fields. Pyridazinone is a synthetic compound that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Pyridazinone has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Pyridazinone has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various animal models.
Mecanismo De Acción
The mechanism of action of Pyridazinone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Pyridazinone also has antioxidant properties that help in reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Pyridazinone has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and increase the levels of antioxidant enzymes in animal models. Pyridazinone also inhibits the activity of certain enzymes that are involved in the development of cancer cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridazinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. Pyridazinone is stable and has a long shelf life. However, one of the limitations of Pyridazinone is its low solubility in water, which makes it difficult to use in certain experiments.
Direcciones Futuras
Pyridazinone has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications. Future research could focus on developing more efficient synthesis methods for Pyridazinone, improving its solubility, and exploring its potential applications in drug development and disease treatment.
Conclusion:
In conclusion, Pyridazinone is a heterocyclic organic compound that has potential applications in various fields of scientific research. It can be synthesized using various methods and has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Further studies are needed to fully understand its mechanism of action and to explore its potential applications.
Métodos De Síntesis
Pyridazinone can be synthesized using various methods. One of the commonly used methods is the reaction of benzyl mercaptan, butyl mercaptan, and 2-phenyl-3(2H)-pyridazinone in the presence of a catalyst. The reaction takes place at a temperature of 80-90°C for 4-5 hours. The resulting compound is then purified using column chromatography. This method is efficient and yields a high purity compound.
Propiedades
Fórmula molecular |
C21H22N2OS2 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
4-benzylsulfanyl-5-butylsulfanyl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H22N2OS2/c1-2-3-14-25-19-15-22-23(18-12-8-5-9-13-18)21(24)20(19)26-16-17-10-6-4-7-11-17/h4-13,15H,2-3,14,16H2,1H3 |
Clave InChI |
BKRPMGKQUCBJEL-UHFFFAOYSA-N |
SMILES |
CCCCSC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC=CC=C3 |
SMILES canónico |
CCCCSC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,5-dioxo-1-imidazolidinyl)-N-(4-methylphenyl)acetamide](/img/structure/B286257.png)
![2-[(4E)-4-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B286258.png)
![(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B286260.png)
![2-[4-(4-isobutoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B286261.png)
![N-(4-iodo-2-methylphenyl)-2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B286266.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B286267.png)
![(5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B286269.png)
![(2Z,5Z)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B286271.png)
![5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286272.png)
![(5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B286273.png)
![(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B286275.png)
![1,3-dimethyl-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286277.png)
![(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B286278.png)